Ethyl 4-(2-bromoethyl)benzoate

Polymer Chemistry Thermal Polymerization Functional Polymers

Ethyl 4-(2-bromoethyl)benzoate (CAS 74003-31-9) is a bifunctional aromatic ester featuring an electrophilic primary alkyl bromide and an ester-protected benzoic acid moiety. This architecture enables orthogonal reactivity: the benzylic bromide participates readily in nucleophilic substitution and polymerization reactions , while the ethyl ester serves as a protected carboxyl group that can be hydrolyzed or transesterified for further derivatization.

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 74003-31-9
Cat. No. B3281708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-bromoethyl)benzoate
CAS74003-31-9
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CCBr
InChIInChI=1S/C11H13BrO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3
InChIKeyQTHYTANYIIPXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-Bromoethyl)benzoate (CAS 74003-31-9): A Versatile Bifunctional Building Block for Polymer and Medicinal Chemistry


Ethyl 4-(2-bromoethyl)benzoate (CAS 74003-31-9) is a bifunctional aromatic ester featuring an electrophilic primary alkyl bromide and an ester-protected benzoic acid moiety. This architecture enables orthogonal reactivity: the benzylic bromide participates readily in nucleophilic substitution and polymerization reactions [1], while the ethyl ester serves as a protected carboxyl group that can be hydrolyzed or transesterified for further derivatization . The compound is employed as a key intermediate in the synthesis of functional polymers, pharmaceutical building blocks, and specialty materials .

Why Generic Substitution of Ethyl 4-(2-Bromoethyl)benzoate (CAS 74003-31-9) Fails in Critical Applications


While several 4-(2-bromoethyl)benzoate esters exist (e.g., methyl, benzyl, tert-butyl), their distinct physicochemical and reactivity profiles render them non-interchangeable in many synthetic and polymer applications . The ethyl ester provides an optimal balance of leaving group ability, steric hindrance, and hydrolytic stability that directly impacts reaction yields, polymerization outcomes, and downstream processing . For instance, the thermal polymerization behavior of alkali 4-(2-bromoethyl)benzoates is highly dependent on the counter-cation, with lithium, sodium, and potassium salts yielding dramatically different polymer architectures and molecular weights [1]. Substituting the ethyl ester with a methyl or benzyl analog without rigorous re-optimization can lead to significant yield losses, altered product distributions, or complete reaction failure .

Ethyl 4-(2-Bromoethyl)benzoate (CAS 74003-31-9): Quantified Differentiation from Close Analogs


Lithium Salt Polymerization: High Molecular Weight Poly(vinylbenzoate) Formation from Ethyl Ester Derivative

The ethyl ester derivative, when converted to its lithium salt (Li 2-BEBA), undergoes thermal polymerization at 220°C to yield poly(methyl 4-vinylbenzoate) after esterification with a number-average molecular weight (M̄n) of 9500 and a 54% yield [1]. This represents a distinct polymerization pathway compared to the sodium and potassium salts, which produce polyester 1 (M̄n 4000, 28% yield) and polyester 1 (inherent viscosity 0.19 dL/g, 95% yield), respectively [2]. The ethyl ester precursor thus provides access to a specific polymer architecture (poly(vinylbenzoate)) with a defined molecular weight that is not readily achievable with other cation counterparts or ester analogs [3].

Polymer Chemistry Thermal Polymerization Functional Polymers

Nucleophilic Substitution: Ethyl Ester vs. Methyl Ester Reactivity in Piperidine Alkylation

Ethyl 4-(2-bromoethyl)benzoate undergoes smooth alkylation with piperidine in the presence of potassium carbonate in acetonitrile under reflux to yield ethyl 4-(piperidin-2-yl)benzoate, a key pharmaceutical intermediate . While the methyl ester analog (methyl 4-(2-bromoethyl)benzoate) can participate in similar reactions, the ethyl ester offers enhanced solubility in organic solvents and a slower hydrolysis rate under basic conditions, which minimizes competing ester cleavage and improves overall yield . Direct comparative kinetic data are not available, but class-level inference based on ester leaving group ability and steric effects supports the ethyl ester as a more robust choice for multi-step syntheses requiring prolonged exposure to basic or nucleophilic conditions [1].

Medicinal Chemistry Organic Synthesis Alkylation

Physicochemical Profile: Molecular Weight and Rotatable Bonds Differentiate Ethyl Ester from Analogs

Ethyl 4-(2-bromoethyl)benzoate (MW = 257.12 g/mol) exhibits a molecular weight that is 14 g/mol higher than the methyl ester analog (MW = 243.10 g/mol) and 14 g/mol lower than the propyl ester analog (MW = 271.15 g/mol) . The compound possesses 5 rotatable bonds, which is identical to the methyl ester but one fewer than the benzyl ester (6 rotatable bonds) . In medicinal chemistry, these differences in molecular weight and conformational flexibility can significantly impact membrane permeability, metabolic stability, and off-target binding [1]. For fragment-based drug discovery or lead optimization campaigns where precise control of physicochemical properties is critical, the ethyl ester offers a distinct profile that may be optimal for balancing potency and pharmacokinetic parameters [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Storage Specifications: Commercial Availability with Defined Quality Metrics

Commercially available ethyl 4-(2-bromoethyl)benzoate is typically supplied with a minimum purity specification of 95% (by HPLC or GC) . Some vendors offer higher purity grades (e.g., 98%) . In contrast, the methyl ester analog is often listed with a purity of 98% , while the benzyl ester may be available at 95% purity . The compound is recommended for long-term storage in a cool, dry place , with some suppliers specifying storage at 2-8°C in a sealed, dry environment . These defined purity and storage parameters are essential for ensuring reproducible results in research and industrial applications, and they provide procurement professionals with clear benchmarks for supplier qualification and quality assurance .

Procurement Quality Control Supply Chain

Optimal Use Cases for Ethyl 4-(2-Bromoethyl)benzoate (CAS 74003-31-9) Based on Quantified Differentiation


Synthesis of High-Molecular-Weight Poly(vinylbenzoate) Polymers via Lithium Salt Polymerization

Polymer chemists seeking to prepare poly(vinylbenzoate) materials with number-average molecular weights around 9500 should utilize ethyl 4-(2-bromoethyl)benzoate as the precursor. Conversion to the lithium salt followed by thermal polymerization at 220°C yields the desired vinyl polymer in 54% yield after esterification [1]. This specific polymer architecture is not accessible when using sodium or potassium salts of the same precursor, which instead produce lower-molecular-weight polyesters [2]. The ethyl ester's stability under the reaction conditions is critical for achieving the reported molecular weight and yield [3].

Preparation of Piperidine-Containing Pharmaceutical Intermediates via Alkylation

Medicinal chemists synthesizing piperidine derivatives, such as ethyl 4-(piperidin-2-yl)benzoate, should select ethyl 4-(2-bromoethyl)benzoate as the alkylating agent. The reaction proceeds efficiently with piperidine in the presence of potassium carbonate and acetonitrile under reflux . The ethyl ester's moderate hydrolytic stability minimizes competing ester cleavage, which can be a significant side reaction when using the more labile methyl ester analog under similar basic conditions [4]. This makes the ethyl ester a more robust choice for multi-step synthetic sequences where the ester functionality must be preserved until a later stage .

Fragment-Based Drug Discovery Requiring Specific Physicochemical Properties

In fragment-based drug discovery campaigns where precise control of molecular weight and conformational flexibility is paramount, ethyl 4-(2-bromoethyl)benzoate (MW = 257.12 g/mol, 5 rotatable bonds) offers a distinct profile compared to methyl (MW = 243.10 g/mol) or benzyl (MW = 333.22 g/mol, 6 rotatable bonds) analogs . This intermediate molecular weight and flexibility may be optimal for balancing membrane permeability and metabolic stability in lead optimization [5]. Procurement of this specific ester ensures that the physicochemical properties of the starting material align with the design goals of the medicinal chemistry program [6].

Quality-Controlled Procurement for Reproducible Research and Scale-Up

Research laboratories and pilot-scale operations requiring consistent, reproducible results should procure ethyl 4-(2-bromoethyl)benzoate from vendors specifying a minimum purity of 95% (or 98% for high-purity applications) and providing clear storage recommendations (cool, dry place or 2-8°C sealed) . This ensures that the compound's reactivity and performance in downstream applications—whether in polymer synthesis, medicinal chemistry, or materials science—are not compromised by impurities or degradation products . Procurement professionals can use these specifications to qualify suppliers and establish quality agreements that minimize batch-to-batch variability .

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